Alpha-Aminosäuren

Alpha amino acids are the building blocks of proteins, playing a crucial role in the biological world. These molecules consist of an amino group (-NH₂), a carboxyl group (-COOH), and an alpha carbon atom to which both the amino and carboxyl groups attach, along with a unique side chain (R group). In nature, there are 20 standard alpha amino acids that form proteins through peptide bond formation. Each amino acid has distinct properties due to its specific R group, influencing protein structure and function.

Alpha amino acids are essential for various biological processes including gene expression, enzyme catalysis, and cellular signaling. They can also be used in the formulation of nutritional supplements and dietary products, providing necessary building blocks for muscle growth and repair. In pharmaceutical applications, certain alpha amino acids can serve as precursors for drug synthesis or have direct therapeutic effects.

The versatility of these compounds makes them indispensable not only in biological research but also in industries such as food science, agriculture, and biotechnology.

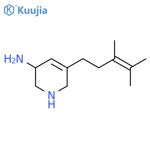

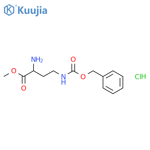

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

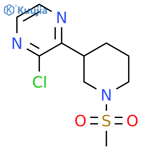

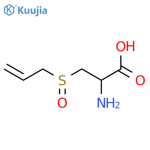

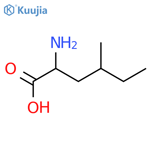

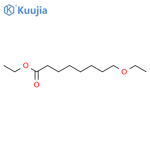

|

Threomycin (9CI) | 12794-09-1 | C7H11NO3 |

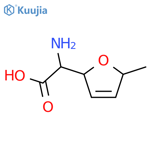

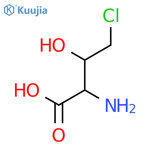

|

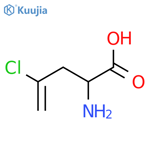

D-Threonine, 4-chloro- | 132958-66-8 | C4H8ClNO3 |

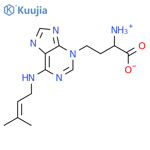

|

3H-Purine-3-butanoicacid, a-amino-6-[(3-methyl-2-buten-1-yl)amino]-,(aS)- | 62061-49-8 | C14H20N6O2 |

|

2-amino-4-chloropent-4-enoic acid | 55477-98-0 | C5H8ClNO2 |

|

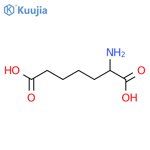

D,L-α-Aminopimelic Acid | 627-76-9 | C7H13NO4 |

|

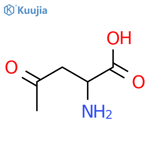

2-amino-4-oxopentanoic acid | 4439-83-2 | C5H9NO3 |

|

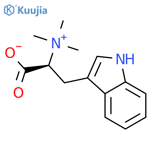

Hypaphorine | 487-58-1 | C14H18N2O2 |

|

4-Pentenoic acid, 2-amino-3-methylene- | 89354-69-8 | C6H9NO2 |

|

alliin | 17795-27-6 | C6H11NO3S |

|

2-amino-4-methylhexanoic acid | 3570-21-6 | C7H15NO2 |

Verwandte Literatur

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

Empfohlene Lieferanten

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

Ethyl 8-ethoxyoctanoate Cas No: 873976-38-6

Ethyl 8-ethoxyoctanoate Cas No: 873976-38-6 -

-

-

-